An In-depth Technical Guide to the Synthesis and Manufacturing of Amineptine Hydrochloride
An In-depth Technical Guide to the Synthesis and Manufacturing of Amineptine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of Amineptine hydrochloride, a tricyclic antidepressant known for its selective dopamine (B1211576) reuptake inhibition. This document details the chemical reactions, experimental protocols, and relevant quantitative data, offering valuable insights for research and development in the field of neuropharmacology.
Overview of Amineptine Hydrochloride
Amineptine is a synthetic atypical tricyclic antidepressant that acts as a selective dopamine reuptake inhibitor and, to a lesser extent, a norepinephrine (B1679862) reuptake inhibitor.[1][2] Its chemical name is 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3] Developed in the 1960s, it was introduced for the treatment of severe clinical depression.[4] Unlike many other tricyclic antidepressants, Amineptine's primary mechanism of action is the enhancement of dopaminergic neurotransmission by blocking the dopamine transporter (DAT).[5]
Synthesis of Amineptine Hydrochloride
The most commonly cited manufacturing process for Amineptine hydrochloride involves a two-step synthesis followed by purification. The primary raw materials for this synthesis are 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene and Ethyl 7-aminoheptanoate.[3]
Reaction Scheme
The synthesis can be summarized by the following reaction scheme:
Step 1: Condensation
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene reacts with Ethyl 7-aminoheptanoate to form the ethyl ester of Amineptine.
Step 2: Hydrolysis
The resulting ethyl ester is then hydrolyzed to yield Amineptine, which is subsequently converted to its hydrochloride salt.
Experimental Protocols
The following protocols are based on established manufacturing processes.[3]
Step 1: Synthesis of Ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride
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In a suitable reaction vessel, a solution of 6.5 g of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene in 60 ml of nitromethane (B149229) is prepared.
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A solution of 10.8 g of Ethyl 7-aminoheptanoate in 12 ml of nitromethane is added to the first solution at ambient temperature. The reaction is noted to be slightly exothermic.
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The reaction mixture is left to stand overnight to ensure the completion of the reaction.
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The solvent (nitromethane) is removed by evaporation in vacuo.
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The resulting residue is taken up in normal hydrochloric acid, leading to the precipitation of the crude product.
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The precipitate is filtered off to yield crude ethyl 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoate hydrochloride.
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For purification, a sample can be recrystallized from benzene.
Step 2: Synthesis of Amineptine Hydrochloride
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The crude ethyl ester hydrochloride from the previous step is added to 25 ml of 2 N hydrochloric acid.
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The mixture is heated under reflux for 2 hours, during which the ester dissolves, and the hydrochloride of the corresponding carboxylic acid precipitates.
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After cooling, the precipitated Amineptine hydrochloride is filtered off.
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The crude product is washed with iced water.
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Further purification is achieved by recrystallization from distilled water to yield pure 7-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid hydrochloride.[3]
Synthesis of Starting Materials
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene: This intermediate is typically synthesized from 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, also known as dibenzosuberone.[6] The synthesis involves the reduction of the ketone to an alcohol, followed by chlorination.
Ethyl 7-aminoheptanoate: This starting material can be synthesized from 7-aminoheptanoic acid through Fischer esterification, where the carboxylic acid is reacted with ethanol (B145695) in the presence of an acid catalyst.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of Amineptine hydrochloride and its intermediates.
| Parameter | Value | Reference |
| Reactants for Step 1 | ||
| 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 6.5 g | [3] |
| Ethyl 7-aminoheptanoate | 10.8 g | [3] |
| Nitromethane (solvent) | 72 ml (total) | [3] |
| Intermediate Product | ||
| Crude Yield of Ethyl Ester Hydrochloride | 10.5 g | [3] |
| Melting Point (recrystallized from benzene) | 166-168 °C (instantaneous) | [3] |
| Reactants for Step 2 | ||
| Crude Ethyl Ester Hydrochloride | 10.5 g (from previous step) | [3] |
| 2 N Hydrochloric Acid | 25 ml | [3] |
| Final Product | ||
| Final Yield of Amineptine Hydrochloride | 5.7 g | [3] |
| Melting Point (recrystallized from water) | 226-230 °C (instantaneous) | [3] |
Table 1: Synthesis Quantitative Data
| Property | Value | Reference |
| Amineptine Hydrochloride | ||
| Molecular Formula | C₂₂H₂₈ClNO₂ | [7] |
| Molar Mass | 373.9 g/mol | [7] |
| Boling Point | 509.9°C at 760 mmHg | [8] |
| Flash Point | 262.2°C | [8] |
| Vapor Pressure | 3.2E-11 mmHg at 25°C | [8] |
| Amineptine (Base) | ||
| Molecular Formula | C₂₂H₂₇NO₂ | [9] |
| Molar Mass | 337.46 g/mol | [9] |
| 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | ||
| Molecular Formula | C₁₅H₁₃Cl | [3] |
| Ethyl 7-aminoheptanoate | ||
| Molecular Formula | C₉H₁₉NO₂ |
Table 2: Physico-chemical Properties
Note: Detailed spectral data including IR, NMR, and Mass Spectrometry for Amineptine hydrochloride can be found in specialized chemical databases.[10]
Visualizations
Synthesis Workflow
The following diagram illustrates the manufacturing process of Amineptine hydrochloride.
Caption: Workflow for the synthesis of Amineptine Hydrochloride.
Mechanism of Action: Dopamine Reuptake Inhibition
Amineptine exerts its antidepressant effects by blocking the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic signaling.
References
- 1. Amineptine | C22H27NO2 | CID 34870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of amineptine: synthesis and updating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amineptine manufacture [amineptine.com]
- 4. Amineptine as conceived by ChatGPT [amineptine.com]
- 5. What is the mechanism of Amineptine Hydrochloride? [synapse.patsnap.com]
- 6. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 7. Amineptine hydrochloride | C22H28ClNO2 | CID 44558536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. GSRS [precision.fda.gov]
- 10. chemcd.com [chemcd.com]
